2,4,6-Trimethyl-3-nitropyridine

Catalog No.
S715491
CAS No.
21203-55-4
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trimethyl-3-nitropyridine

CAS Number

21203-55-4

Product Name

2,4,6-Trimethyl-3-nitropyridine

IUPAC Name

2,4,6-trimethyl-3-nitropyridine

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c1-5-4-6(2)9-7(3)8(5)10(11)12/h4H,1-3H3

InChI Key

UQBHNBZGFVDCAH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])C)C

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])C)C

Synthesis and Characterization:

2,4,6-Trimethyl-3-nitropyridine has been synthesized and characterized by various research groups for its potential applications. The synthetic routes often involve nitration of 2,4,6-trimethylpyridine (collidine) with different nitrating agents like nitric acid or fuming nitric acid. [] Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. []

Potential Applications:

Research suggests that 2,4,6-Trimethyl-3-nitropyridine might hold potential in various scientific research fields, including:

  • Explosives: Due to the presence of a nitro group, the compound exhibits explosive properties. Studies have explored its potential use as a component in high-nitrogen energetic materials. However, further research is needed to assess its suitability and safety for such applications.
  • Organic Chemistry: The compound's unique structure with a combination of aromatic and nitro functional groups can serve as a building block for the synthesis of other complex organic molecules with potential applications in various fields like pharmaceuticals and materials science. []

2,4,6-Trimethyl-3-nitropyridine is an organic compound with the molecular formula C8H10N2O2C_8H_{10}N_2O_2. It features a pyridine ring substituted with three methyl groups at positions 2, 4, and 6, and a nitro group at position 3. This compound is a member of the nitropyridine family, known for its diverse applications in organic synthesis and pharmaceuticals. Its unique structure contributes to its chemical reactivity and biological properties.

The chemical behavior of 2,4,6-trimethyl-3-nitropyridine is characterized by its ability to undergo various reactions typical of nitropyridines:

  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrazine or lithium aluminum hydride, leading to the formation of amine derivatives .
  • Electrophilic Substitution: The methyl groups on the pyridine ring can facilitate electrophilic aromatic substitution reactions, allowing for further functionalization at the remaining positions .
  • Nitration: The compound can also participate in nitration reactions, introducing additional nitro groups under appropriate conditions .

The synthesis of 2,4,6-trimethyl-3-nitropyridine can be achieved through several methods:

  • Nitration of 2,4,6-Trimethylpyridine: This involves treating 2,4,6-trimethylpyridine with a nitrating mixture (concentrated nitric acid and sulfuric acid) to introduce the nitro group at the desired position .
  • Multicomponent Reactions: More complex synthetic routes may involve multicomponent reactions where various reagents are combined to produce the target compound in one pot .
  • Reduction of Nitro Derivatives: Starting from other nitro-substituted pyridines and reducing them selectively can yield 2,4,6-trimethyl-3-nitropyridine.

2,4,6-Trimethyl-3-nitropyridine finds utility in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of medicinal compounds.
  • Agricultural Chemicals: The compound may be used in developing agrochemicals due to its biological activity.
  • Dyes and Pigments: Its derivatives can be employed in dye synthesis owing to their vibrant colors .

Interaction studies involving 2,4,6-trimethyl-3-nitropyridine focus on its reactivity with biological molecules and other chemicals:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can reveal insights into its pharmacological potential.
  • Reactivity with Nucleophiles: The compound's electrophilic nature makes it susceptible to nucleophilic attack, which is critical for understanding its reactivity in synthetic pathways and biological systems .

Several compounds share structural similarities with 2,4,6-trimethyl-3-nitropyridine. Key comparisons include:

Compound NameStructure FeaturesUnique Properties
3-NitropyridineNitro group at position 3Used extensively in organic synthesis
2-Methyl-3-nitropyridineMethyl group at position 2Exhibits different reactivity patterns
4-Methyl-3-nitropyridineMethyl group at position 4Potentially different biological activities
2,6-Dimethyl-3-nitropyridineTwo methyl groups at positions 2 and 6May show enhanced lipophilicity

The uniqueness of 2,4,6-trimethyl-3-nitropyridine lies in its specific arrangement of substituents which influences both its chemical reactivity and potential biological effects compared to these similar compounds.

XLogP3

1.8

Wikipedia

2,4,6-Trimethyl-3-nitropyridine

Dates

Modify: 2023-08-15

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